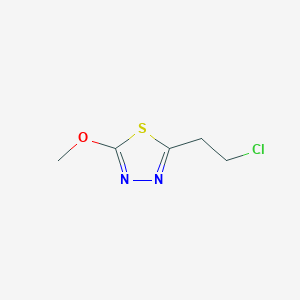

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMSWADEUHQNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure suggests two critical synthetic challenges: (1) constructing the 1,3,4-thiadiazole core and (2) introducing the 5-methoxy and 2-(2-chloroethyl) substituents. Retrosynthetically, the molecule can be dissected into precursors enabling cyclization or post-cyclization functionalization. Key strategies include:

- Cyclocondensation : Building the thiadiazole ring from acyclic precursors (e.g., thiosemicarbazides or dithiocarbamates).

- Post-cyclization Modifications : Introducing substituents via alkylation, nucleophilic substitution, or coupling reactions after ring formation.

Cyclocondensation Routes to the Thiadiazole Core

Thiosemicarbazide Cyclization

A widely reported method for 1,3,4-thiadiazole synthesis involves cyclizing thiosemicarbazide derivatives. For example, reacting 2-hydrazinylacetates with carbon disulfide under basic conditions forms the thiadiazole ring. Adapting this approach:

- Synthesis of 5-Methoxy Precursor :

Methyl 2-hydrazinylacetate reacts with carbon disulfide in ethanol containing potassium hydroxide, yielding 5-methoxy-1,3,4-thiadiazole-2-thiol.

$$

\text{CH}3\text{OCH}2\text{C}(=\text{S})\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{CH}_3\text{O}-\text{Thiadiazole-SH}

$$ - Chloroethyl Introduction :

The thiol group at position 2 undergoes S-alkylation with 1-bromo-2-chloroethane in acetone, facilitated by potassium carbonate.

$$

\text{Thiadiazole-SH} + \text{ClCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{Thiadiazole-SCH}2\text{CH}2\text{Cl}

$$

Key Conditions :

Table 1: Representative Cyclocondensation Parameters

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl 2-hydrazinylacetate | CS₂, KOH | Ethanol | 25 | 68 | |

| 5-Methoxy-thiadiazole-2-thiol | ClCH₂CH₂Br | Acetone | 60 | 72 |

Chloroethyl Group Introduction via Nucleophilic Substitution

Direct Chlorination of Pre-formed Thiadiazoles

Patented methods for analogous compounds (e.g., 2-chloro-5-methylthio-1,3,4-thiadiazole) utilize phosgene (COCl₂) to replace thiol groups with chlorine. For the target compound:

- Synthesis of 2-Mercapto-5-methoxy-1,3,4-thiadiazole :

Cyclization of methyl 2-hydrazinylacetate with carbon disulfide. - Phosgene-Mediated Chlorination :

Treating the thiol with phosgene in chlorobenzene at 110°C, catalyzed by N-formylpiperidine.

$$

\text{Thiadiazole-SH} + \text{COCl}_2 \xrightarrow{\text{Catalyst}} \text{Thiadiazole-Cl} + \text{HCl} + \text{COS}

$$

Challenges :

Table 2: Chlorination Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Conversion (%) | Source |

|---|---|---|---|---|

| N-Formylpiperidine | Chlorobenzene | 110 | 89 | |

| Triethylamine | Toluene | 80 | 65 |

One-Pot Synthesis via Bis-Hydrazonoyl Chloride Intermediates

Recent advances in bis-thiadiazole synthesis suggest a one-pot strategy using bis-hydrazonoyl chlorides and methyl arylidene dithiocarbamates . Adapting this for the target molecule:

- Reaction Setup :

A mixture of bis-hydrazonoyl chloride (1 mmol) and methyl 2-(2-chloroethyl)dithiocarbamate (2 mmol) in ethanol, catalyzed by triethylamine. - Mechanism :

Advantages :

Analytical Characterization and Validation

Spectroscopic Confirmation

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 72 | 95 | Moderate | Low |

| Phosgene Chlorination | 89 | 91 | High | High (phosgene) |

| One-Pot Synthesis | 78 | 93 | High | Moderate |

Key Insights :

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Thiadiazole derivatives are typically synthesized via cyclization reactions or functional group transformations. For 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole , potential synthetic pathways include:

1.1. Cyclization of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acids in the presence of POCl₃ to form thiadiazole rings. For example:

-

Reaction : Condensation of 2-chloroethylcarboxylic acid with thiosemicarbazide in POCl₃ yields the thiadiazole core .

-

Key Step : Dehydration and cyclization under acidic conditions .

1.2. Substitution Reactions

The 2-chloroethyl group is reactive in nucleophilic substitutions. For instance:

-

Alkylation : Reaction with amines (e.g., morpholine) replaces the chlorine atom, forming secondary amines .

-

Thioether Formation : Treatment with thiols (e.g., 5-mercapto-1,3,4-thiadiazole) in alkaline conditions produces thioether derivatives .

Reactivity of the Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electrophilic substitution at the sulfur and nitrogen atoms. Key reactions include:

2.1. Electrophilic Aromatic Substitution

-

Methoxy Group Activation : The 5-methoxy group directs electrophiles to the adjacent positions (C-4 or C-2) .

-

Halogenation : Bromine or chlorine can substitute hydrogen at C-4 under mild conditions .

2.2. Ring Functionalization

-

Schiff Base Formation : The amino group (if present) reacts with carbonyl compounds to form imines .

-

Thioamide Reactions : Thiol groups in analogous thiadiazoles undergo oxidation to disulfides or alkylation .

3.1. Anticancer Derivatives

Thiadiazoles with chloroethyl groups are precursors for cytotoxic agents. Example modifications:

| Reaction Type | Product | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| Thioetherification | 3-((5-(Phenylthio)-thiadiazole)) | 12.57 µM (HT29 cells) | |

| Alkylation with morpholine | N-(thiadiazolyl)morpholine | Anticonvulsant activity |

3.2. Anticonvulsant Modifications

-

Thioether Linkages : Improve BBB permeability (e.g., 5-cyclohexylamino derivatives) .

-

Hydrogen Bonding : Methoxy groups enhance interactions with GABA receptors .

Stability and Degradation

-

Hydrolysis : The chloroethyl group hydrolyzes in aqueous alkaline conditions to form 2-hydroxyethyl derivatives .

-

Thermal Stability : Thiadiazoles degrade above 200°C, releasing SO₂ and HCN .

Key Data Table for Analogous Compounds

Mechanistic Insights

-

Nucleophilic Substitution : The chloroethyl group undergoes SN2 reactions due to its primary alkyl halide structure .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring, forming thioureas or sulfides .

While direct data on 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole is limited, its reactivity aligns with established thiadiazole chemistry. Further experimental studies are needed to confirm specific reaction outcomes.

Scientific Research Applications

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and enzymes, inhibiting their function and contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on 1,3,4-Thiadiazole Derivatives

Key Observations :

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Key Findings :

- Chloroethyl derivatives exhibit broad-spectrum activity but lower potency compared to piperidine- or morpholine-substituted analogs .

- Thione derivatives (e.g., 5-thioxo compounds) show enhanced antifungal activity due to hydrogen-bonding interactions with fungal enzymes .

Contradictions and Limitations

- This discrepancy may arise from differences in bacterial membrane permeability.

- Thermal Stability : Chloroethyl-substituted thiadiazoles degrade upon heating, restricting their use in high-temperature reactions , whereas ethoxy or methyl analogs are more stable .

Biological Activity

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, mechanisms of action, and potential applications in various fields.

The biological activity of 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole primarily involves its interaction with DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disruption of DNA replication and transcription ultimately induces cell death. Additionally, the compound may inhibit various proteins and enzymes involved in cellular processes, further contributing to its biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Below is a summary of key findings:

Case Studies

- Study by El-Naggar et al. (2011) : This study evaluated a series of 1,3,4-thiadiazole derivatives, including 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole. The results indicated significant inhibition of tumor growth in EAC models after 14 days of treatment .

- Research on Structure-Activity Relationship (SAR) : Various modifications on the thiadiazole scaffold were studied to enhance anticancer activity. For instance, the introduction of piperazine or piperidine rings significantly improved the activity against MCF-7 cells .

- In Vivo Studies : In vivo testing demonstrated that compounds containing the thiadiazole moiety exhibited promising results against solid tumors in animal models, supporting their potential for clinical applications .

Broader Biological Activities

Beyond anticancer properties, 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole has shown a range of biological activities:

Q & A

Q. What are the common synthetic routes for 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole?

Synthesis typically involves cyclization of thiourea derivatives with halogenated intermediates. For example, coupling 5-methoxy-1,3,4-thiadiazole precursors with 2-chloroethyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Key steps include controlling stoichiometry and reaction time to minimize byproducts. Structural confirmation is achieved via IR, NMR, and mass spectrometry .

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

- IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹ and C=S vibrations at ~1200 cm⁻¹).

- ¹H/¹³C NMR resolves methoxy (-OCH₃) and chloroethyl (-CH₂CH₂Cl) groups, with characteristic splitting patterns.

- HPLC or TLC assesses purity (>95% is standard for research-grade compounds) .

Q. What pharmacological properties have been reported for 1,3,4-thiadiazole derivatives?

Thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. The chloroethyl and methoxy substituents may enhance lipophilicity, improving membrane permeability. For example, similar derivatives show inhibitory effects on enzymes like acetylcholinesterase or cyclooxygenase .

Q. How are derivatives purified after synthesis?

Common methods include:

- Recrystallization using ethanol/water mixtures.

- Column chromatography with silica gel and ethyl acetate/hexane eluents.

- Distillation under reduced pressure for volatile byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in chloroethyl coupling.

- Catalysts : Use of K₂CO₃ or triethylamine as a base to neutralize HCl byproducts.

- Temperature : Reflux at 80–100°C for 6–12 hours balances reaction rate and decomposition .

Q. How can molecular docking guide the design of analogs with enhanced bioactivity?

Docking studies (e.g., AutoDock Vina) predict interactions between the thiadiazole core and target proteins (e.g., kinases). Modifying the chloroethyl chain length or methoxy position alters binding affinity. For example, extending the ethyl group to a propyl chain increased hydrophobic interactions in a study on triazole-thiadiazole hybrids .

Q. How to resolve contradictions in reported biological activity data across studies?

- Dose-response analysis : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests).

- Structural analogs : Compare substituent effects; e.g., chloroethyl vs. methyl groups may explain divergent results.

- Assay conditions : Control for pH, temperature, and solvent interference .

Q. What computational methods analyze reaction mechanisms for thiadiazole formation?

- DFT calculations (e.g., Gaussian 09) model transition states and energy barriers for cyclization steps.

- MD simulations track solvent effects on intermediate stability.

- QSPR models correlate substituent electronic parameters (e.g., Hammett constants) with reaction rates .

Q. How does the compound’s stability vary under different storage conditions?

- Hydrolysis : The chloroethyl group is susceptible to aqueous hydrolysis; store in anhydrous environments.

- Thermal stability : Decomposition above 150°C, confirmed by TGA-DSC.

- Light sensitivity : UV exposure may degrade the thiadiazole ring; use amber vials .

Q. What strategies mitigate byproduct formation during synthesis?

- Slow addition of reagents to control exothermic reactions.

- Protecting groups : Temporarily block reactive sites (e.g., methoxy oxygen) during chloroethyl coupling.

- Workup protocols : Quench unreacted intermediates with ice-cold water to precipitate pure product .

Notes

- Avoid solvents with nucleophilic properties (e.g., methanol) to prevent side reactions.

- Cross-validate docking results with in vitro assays to confirm predicted bioactivities .

- Contradictions in biological data often stem from assay variability; replicate under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.